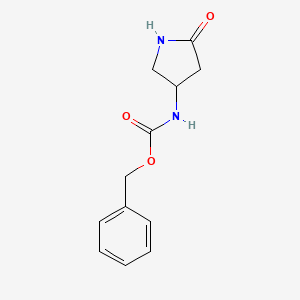

benzyl N-(5-oxopyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the CAS Number: 88016-16-4 . It has a molecular weight of 234.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Phosphonates :

- Researchers developed efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate. These compounds have potential applications in medicinal chemistry due to their structural complexity and functional group diversity (Głowacka et al., 2021).

Catalytic Intramolecular Hydrofunctionalization :

- A study demonstrated the use of a gold(I) catalyst in the intramolecular hydrofunctionalization of allenes, producing compounds like benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This method shows promise for the synthesis of complex heterocycles (Zhang et al., 2006).

Selective Inhibitors of BChE :

- A series of benzyl carbamate derivatives were synthesized and tested as selective inhibitors of butyrylcholinesterase (BChE), with some showing stronger inhibition than the clinically used rivastigmine. This indicates potential therapeutic applications for neurological disorders (Magar et al., 2021).

Synthesis of Oxadiazole-Containing Compounds :

- Researchers synthesized novel oxadiazole-containing pyrrolidin-2-one bicyclic systems, which might have applications in drug development due to their predicted biological activities (Kharchenko et al., 2008).

Novel Heterocyclic Compounds for Antibacterial Activity :

- A study described the synthesis of heterocyclic compounds including 5-oxopyrrolidine derivatives, which were evaluated for antibacterial activity against various bacterial strains, showing potential in developing new antimicrobial agents (Patel & Patel, 2015).

Antioxidant Activity of Pyrrolidine Derivatives :

- A series of novel pyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity, with some showing higher activity than ascorbic acid, indicating their potential as novel antioxidants (Tumosienė et al., 2019).

Cholinesterase Inhibitors for Neurological Disorders :

- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were prepared and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing moderate inhibitory effects. These compounds could be relevant in the treatment of diseases like Alzheimer’s (Pizova et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-(5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11-6-10(7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSJAUTXQHBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526313 |

Source

|

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88016-16-4 |

Source

|

| Record name | Benzyl (5-oxopyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2405895.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)

![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)

![2-Chloro-1-[4-[(3R,4S)-4-hydroxyoxolan-3-yl]piperazin-1-yl]ethanone](/img/structure/B2405906.png)